Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is a spirocyclic compound characterized by its unique structural motif, which includes an oxirane (epoxide) ring fused to an indene framework. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an indene derivative with an epoxide precursor. The reaction conditions often require the use of a base such as triethylamine in a solvent like ethanol at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids are commonly used for epoxide ring opening.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate exerts its effects is primarily through its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The indene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Spiro[indene-2,3’-pyrazole] derivatives: These compounds share the spirocyclic indene core but differ in the attached heterocyclic ring.
Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline] derivatives: These compounds have a more complex spirocyclic structure with additional fused rings.
tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: This compound features a spirocyclic indene core with a piperidine ring.
Uniqueness: Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is unique due to its combination of an oxirane ring and an indene framework. This structural motif imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-2-15-12(14)11-13(16-11)8-7-9-5-3-4-6-10(9)13/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
VLFBAMAFGUAPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.